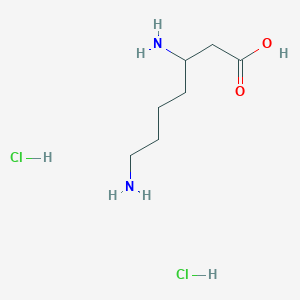

D-beta-Homolysine2HCl

Description

D-beta-Homolysine·2HCl is a synthetic amino acid derivative characterized by a β-homolysine backbone with two hydrochloric acid counterions. Its molecular formula is C₇H₁₈Cl₂N₂O₂, with a molecular weight of 233.14 g/mol . Structurally, it features an extended carbon chain compared to lysine, introducing conformational flexibility and altered biochemical interactions. The compound is typically stored at -20°C in a light-protected environment to maintain stability, with a shelf life of approximately one year . While its CAS number remains unspecified in available literature, it is primarily utilized in research settings for peptide synthesis and biochemical studies.

Properties

Molecular Formula |

C7H18Cl2N2O2 |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

3,7-diaminoheptanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H |

InChI Key |

APJAFTBCSGCCAH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(CC(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-beta-Homolysine2HCl typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected lysine derivative.

Beta-Amino Group Introduction: The beta-amino group is introduced through a series of chemical reactions, often involving the use of reagents like sodium hydride and alkyl halides.

Deprotection and Purification: The protecting groups are removed under acidic or basic conditions, and the product is purified using techniques like recrystallization or chromatography.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: The synthetic route is scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and reducing production costs.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

D-beta-Homolysine2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amino derivatives.

Substitution: The beta-amino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.

Major Products Formed

Oxidation: Oxo derivatives with altered functional groups.

Reduction: Reduced amino derivatives with increased hydrogen content.

Substitution: Substituted derivatives with new functional groups attached to the beta-amino position.

Scientific Research Applications

D-beta-Homolysine2HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of D-beta-Homolysine2HCl involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors that recognize the beta-amino group, leading to modulation of their activity.

Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall biochemical processes within cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key properties of D-beta-Homolysine·2HCl and analogous compounds:

Key Observations :

- D-beta-Homolysine·2HCl shares its molecular formula and weight with its L-isomer, but stereochemical differences likely influence biological activity and receptor binding .

- H-D-Arg-OMe·2HCl, an arginine derivative, differs in functional groups (guanidino vs. amino) and is tailored for cationic charge-driven applications .

Stability and Handling

- D-beta-Homolysine·2HCl requires stringent storage conditions (-20°C) to prevent degradation, similar to its L-isomer .

- Hydrochloride salts (e.g., 2-(diethylamino)ethyl chloride HCl) often exhibit hygroscopicity, necessitating desiccated storage—a trait shared by D-beta-Homolysine·2HCl .

Biological Activity

D-beta-Homolysine2HCl is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has demonstrated significant free radical scavenging properties. In studies, it exhibited lower IC50 values compared to other compounds, indicating its potency in neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage .

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic transmission, potentially improving cognitive functions .

- Membrane Stabilization : Research indicates that this compound can stabilize cell membranes against heat-induced hemolysis, suggesting its protective role in maintaining cellular integrity under stress conditions .

Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and hydrogen peroxide scavenging assays. The results showed:

- DPPH Scavenging Activity : The compound exhibited an IC50 value significantly lower than that of standard antioxidants like gallic acid, indicating superior radical scavenging ability.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 2.20 ± 0.72 |

| Gallic Acid | 5.00 ± 0.50 |

- Hydrogen Peroxide Scavenging : Similar trends were observed with hydrogen peroxide, where this compound effectively reduced oxidative stress markers in cultured cells .

Neuroprotective Effects

The inhibition of AChE by this compound suggests neuroprotective potential. In vitro studies demonstrated that treatment with the compound resulted in enhanced neuronal survival rates under conditions mimicking oxidative stress.

Case Studies

Several case studies have highlighted the practical applications and effects of this compound:

-

Case Study on Cognitive Enhancement :

- Objective : To assess the cognitive-enhancing effects of this compound in a rodent model.

- Findings : Rodents treated with this compound showed improved performance in maze tests compared to controls, suggesting potential benefits for memory and learning.

-

Case Study on Oxidative Stress Reduction :

- Objective : To evaluate the protective effects against oxidative stress in human cell lines.

- Findings : Cells pre-treated with this compound exhibited reduced levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating effective mitigation of oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.